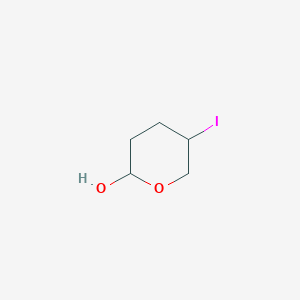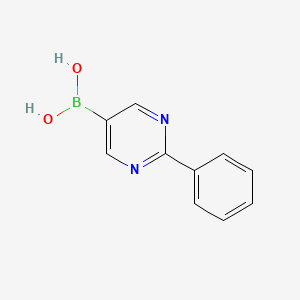
Ethyl(S)-2-bromo-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(S)-2-bromo-4-methylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a bromine atom, and a methyl group attached to a pentanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(S)-2-bromo-4-methylpentanoate typically involves the esterification of 2-bromo-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Major Products Formed:
Substitution: Depending on the nucleophile, products such as 2-hydroxy-4-methylpentanoate or 2-amino-4-methylpentanoate can be formed.
Reduction: 2-bromo-4-methylpentanol.
Hydrolysis: 2-bromo-4-methylpentanoic acid and ethanol.
Applications De Recherche Scientifique
Ethyl(S)-2-bromo-4-methylpentanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the effects of brominated esters on biological systems, including their potential as enzyme inhibitors.
Material Science: It may be used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Ethyl(S)-2-bromo-4-methylpentanoate involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom. This makes it a useful reagent in substitution reactions. Additionally, the ester group can undergo hydrolysis or reduction, leading to the formation of various products that can participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Ethyl 2-bromo-4-methylbutanoate: Similar structure but with a shorter carbon chain.
Methyl 2-bromo-4-methylpentanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-chloro-4-methylpentanoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: Ethyl(S)-2-bromo-4-methylpentanoate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro analogs. The specific stereochemistry (S-configuration) also adds to its uniqueness, potentially leading to different biological activities compared to its racemic or R-configured counterparts.
Propriétés
Formule moléculaire |
C8H15BrO2 |
|---|---|
Poids moléculaire |
223.11 g/mol |
Nom IUPAC |
ethyl (2S)-2-bromo-4-methylpentanoate |
InChI |
InChI=1S/C8H15BrO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5H2,1-3H3/t7-/m0/s1 |
Clé InChI |
CRWZYCOQBIFGSL-ZETCQYMHSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC(C)C)Br |
SMILES canonique |
CCOC(=O)C(CC(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B13116489.png)

![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13116501.png)






![2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13116549.png)

